Cas no 2138383-94-3 (4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine)

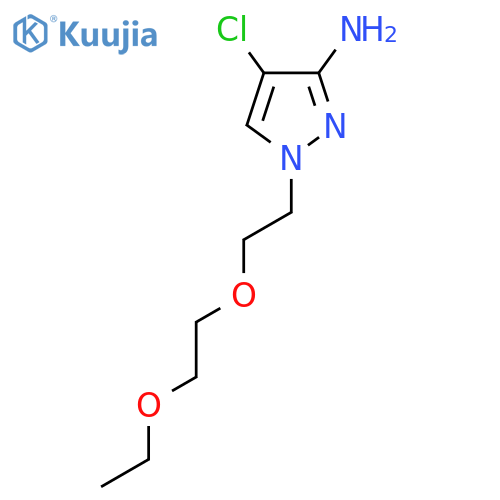

2138383-94-3 structure

商品名:4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine

4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine

- EN300-1111185

- 2138383-94-3

- 4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine

-

- インチ: 1S/C9H16ClN3O2/c1-2-14-5-6-15-4-3-13-7-8(10)9(11)12-13/h7H,2-6H2,1H3,(H2,11,12)

- InChIKey: QCMNIRLNEDIVSG-UHFFFAOYSA-N

- ほほえんだ: ClC1C(N)=NN(C=1)CCOCCOCC

計算された属性

- せいみつぶんしりょう: 233.0931045g/mol

- どういたいしつりょう: 233.0931045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1111185-10g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1111185-2.5g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1111185-0.05g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1111185-5g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1111185-0.25g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1111185-10.0g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 10g |

$4545.0 | 2023-06-10 | ||

| Enamine | EN300-1111185-1.0g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 1g |

$1057.0 | 2023-06-10 | ||

| Enamine | EN300-1111185-0.5g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1111185-0.1g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1111185-5.0g |

4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |

2138383-94-3 | 5g |

$3065.0 | 2023-06-10 |

4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

2138383-94-3 (4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量